

An In-Depth Technical Guide to 4-Allylbenzoic Acid (CAS: 1076-99-9)

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Compound of Interest

Compound Name: 4-(2-Propenyl)benzoic acid

Cat. No.: B089697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-allylbenzoic acid, a versatile organic compound with potential applications in various scientific fields, including drug discovery and materials science. This document consolidates its physicochemical properties, spectroscopic data, synthesis and reactivity, and potential biological significance based on available scientific literature.

Core Physicochemical Properties

4-Allylbenzoic acid, also known as 4-(prop-2-en-1-yl)benzoic acid, is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid moiety with an allyl group attached at the para position. This combination of a reactive allyl group and a carboxylic acid function makes it a valuable building block in organic synthesis.

Property	Value	Reference
CAS Number	1076-99-9	N/A
Molecular Formula	C ₁₀ H ₁₀ O ₂	N/A
Molecular Weight	162.19 g/mol	N/A
Melting Point	104-105 °C	[1]
Boiling Point	286.9 °C at 760 mmHg	[1]
Solubility	While specific quantitative data for 4-allylbenzoic acid is not readily available, benzoic acid itself is slightly soluble in water and soluble in organic solvents like ethanol, ether, and benzene. The presence of the allyl group may slightly increase its lipophilicity.	N/A

Spectroscopic Data

Detailed experimental spectroscopic data for 4-allylbenzoic acid is not widely published. The following are predicted and characteristic spectral features based on the analysis of similar benzoic acid derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-allylbenzoic acid is expected to show distinct signals for the aromatic, vinylic, and allylic protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet	1H	Carboxylic acid proton (-COOH)
~7.9 - 8.1	Doublet	2H	Aromatic protons ortho to -COOH
~7.2 - 7.4	Doublet	2H	Aromatic protons meta to -COOH
~5.9 - 6.1	Multiplet	1H	Vinylic proton (-CH=CH ₂)
~5.0 - 5.2	Multiplet	2H	Terminal vinylic protons (=CH ₂)
~3.4 - 3.6	Doublet	2H	Allylic protons (-CH ₂ -)

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~172	Carboxylic acid carbon (-COOH)
~145	Aromatic carbon attached to the allyl group
~138	Quaternary aromatic carbon attached to -COOH
~137	Vinylic carbon (-CH=CH ₂)
~130	Aromatic carbons ortho to -COOH
~129	Aromatic carbons meta to -COOH
~116	Terminal vinylic carbon (=CH ₂)
~40	Allylic carbon (-CH ₂ -)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and allyl functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration
2500-3300 (broad)	O-H	Stretching (in carboxylic acid dimer)
~1680-1710	C=O	Stretching (in carboxylic acid)
~1640	C=C	Stretching (alkene)
~1600, ~1450	C=C	Stretching (aromatic ring)
~1300	C-O	Stretching (in carboxylic acid)
~910, ~990	=C-H	Bending (alkene)

Mass Spectrometry (Predicted)

The mass spectrum would likely show a molecular ion peak at m/z 162. Key fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the allyl chain.

Synthesis and Reactivity

4-Allylbenzoic acid can be synthesized through various established organic chemistry reactions. Two common approaches are the Grignard reaction and Suzuki coupling.

Experimental Protocols

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, formed from an allyl-substituted aryl halide, with carbon dioxide.

- Step 1: Formation of 4-Allylphenylmagnesium Bromide. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 4-

allyl-1-bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated with a small crystal of iodine.

- Step 2: Carboxylation. The freshly prepared Grignard reagent is then slowly added to a flask containing crushed dry ice (solid CO_2).
- Step 3: Work-up. The reaction mixture is quenched with dilute hydrochloric acid. The product, 4-allylbenzoic acid, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
- Purification. The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water.^{[2][3]}

Synthesis via Suzuki Coupling

This palladium-catalyzed cross-coupling reaction provides a versatile route to 4-allylbenzoic acid.^{[4][5]}

- Reactants: 4-Bromobenzoic acid, allylboronic acid or a suitable derivative, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or Pd/C), and a base (e.g., K_2CO_3 or Na_2CO_3).
- Solvent: A mixture of an organic solvent (e.g., toluene, ethanol) and water is commonly used.
- Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
- Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography or recrystallization.

Recrystallization Protocol

A general procedure for the purification of benzoic acid derivatives by recrystallization is as follows:

- Dissolve the crude 4-allylbenzoic acid in a minimum amount of a hot solvent (e.g., ethanol).

- If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
- Hot filter the solution to remove insoluble impurities and the charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the crystals under vacuum.^{[6][7][8]}

Reactivity

The chemical reactivity of 4-allylbenzoic acid is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the allyl group.

- **Carboxylic Acid Group:** Can undergo esterification, amidation, and reduction to the corresponding alcohol.
- **Aromatic Ring:** Can participate in electrophilic aromatic substitution reactions, although the carboxylic acid group is deactivating.
- **Allyl Group:** The double bond can undergo various addition reactions (e.g., hydrogenation, halogenation, epoxidation) and can also be involved in cross-coupling reactions.

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of 4-allylbenzoic acid are limited, the broader class of benzoic acid derivatives has been extensively investigated for various pharmacological effects.

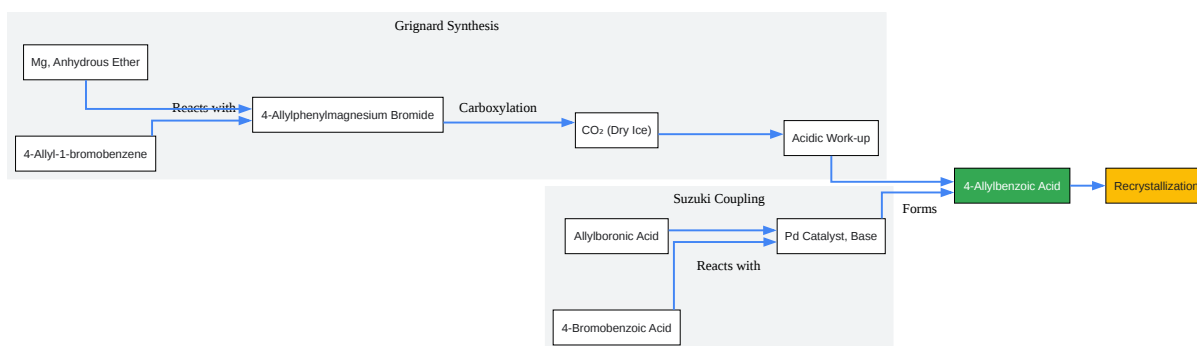
Potential Pharmacological Activities (Inferred from Derivatives):

- **Anti-inflammatory Activity:** Many benzoic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Antimicrobial Activity:** Various substituted benzoic acids have shown activity against a range of bacteria and fungi.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The lipophilicity of the allyl group could potentially enhance membrane permeability and antimicrobial efficacy.
- **Enzyme Inhibition:** Benzoic acid derivatives have been explored as inhibitors for various enzymes, including 5 α -reductase[\[16\]](#)[\[17\]](#) and α -amylase[\[18\]](#). The specific interactions of the 4-allyl substituent with enzyme active sites would require further investigation.
- **Coenzyme Q Biosynthesis Modulation:** Some analogs of 4-hydroxybenzoic acid have been shown to impact coenzyme Q biosynthesis.[\[19\]](#)

The presence of the allyl group offers a reactive handle for further chemical modification, making 4-allylbenzoic acid a valuable scaffold for the synthesis of novel drug candidates.

Mandatory Visualizations

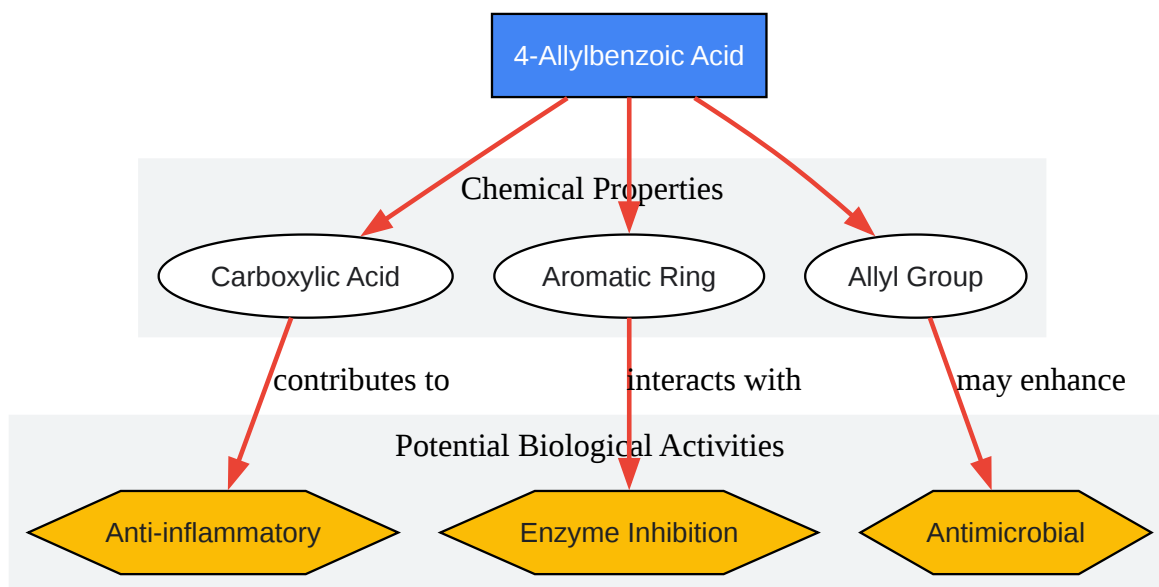
Synthesis Workflow



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Caption: Synthetic routes to 4-allylbenzoic acid.

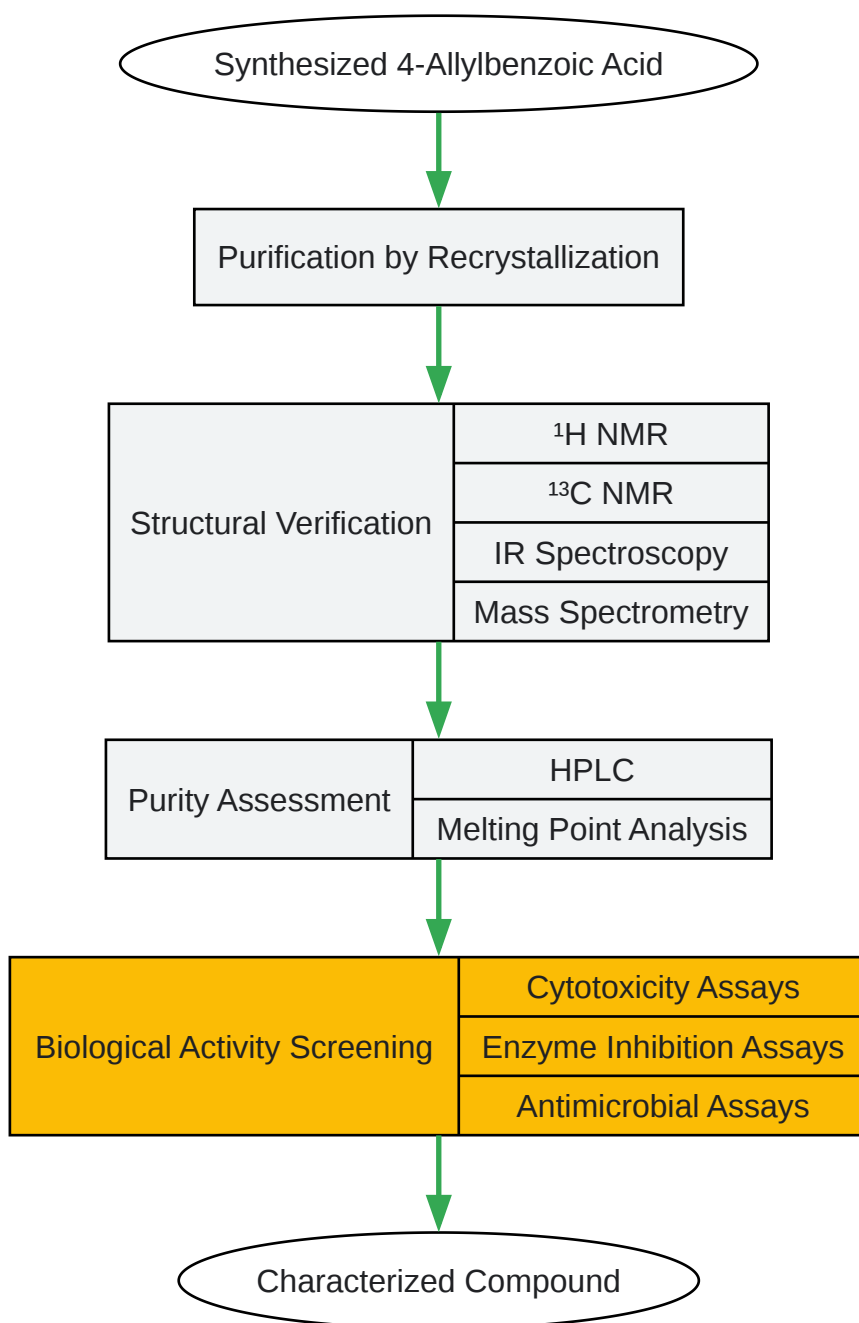
Potential Biological Activity Relationship



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Caption: Inferred relationships between structure and potential bioactivity.

Experimental Analysis Workflow



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Caption: A logical workflow for the analysis of synthesized 4-allylbenzoic acid.

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